5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine
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Overview
Description
5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxadiazole ring fused with a pyrimidine ring, making it a versatile scaffold for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the benzoxadiazole moiety can be introduced through a nucleophilic substitution reaction, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and reproducibility. The use of high-throughput screening methods can also aid in identifying the most effective synthetic routes and conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups onto the benzoxadiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under various solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.
Scientific Research Applications
5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for imaging and detection of biological molecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,1,3-Benzoxadiazol-5-yl cyanide
- (2,1,3-Benzoxadiazol-5-yl)methanol
Uniqueness
Compared to similar compounds, 5-(2,1,3-Benzoxadiazol-5-yl)-n-cyclopentyl-2-methylpyrimidin-4-amine stands out due to its unique combination of the benzoxadiazole and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its versatility in undergoing different chemical reactions and its potential for functionalization further enhance its utility in scientific research.
Properties
CAS No. |
917896-19-6 |
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Molecular Formula |
C16H17N5O |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
5-(2,1,3-benzoxadiazol-5-yl)-N-cyclopentyl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C16H17N5O/c1-10-17-9-13(16(18-10)19-12-4-2-3-5-12)11-6-7-14-15(8-11)21-22-20-14/h6-9,12H,2-5H2,1H3,(H,17,18,19) |
InChI Key |
KZZYVIZVVYRCJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=N1)NC2CCCC2)C3=CC4=NON=C4C=C3 |
Origin of Product |
United States |
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